Target Class Assignment via Patent-Disclosed Kinase Inhibition Profile
The compound is claimed as a pyrazole pyrimidine derivative inhibiting Casein Kinase I (CKI) and/or Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) [1]. No explicit IC50 values for this exact compound are provided in the available patent abstract or PubChem; the assignment is based on structural formula inclusion within the generic Markush structure. This distinguishes it from pyrazolopyrimidines targeting PI3Kδ or Raf kinases. Because quantitative comparator data are absent, this is classified as Class-level inference.
| Evidence Dimension | Kinase target class (CKI/IRAK1 vs. PI3Kδ/Raf) |
|---|---|
| Target Compound Data | Inhibits CKI and/or IRAK1 (qualitative) |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine derivatives (PI3Kδ inhibitors) [2] |
| Quantified Difference | Not quantifiable from available data |
| Conditions | Patent US20190365759A1; comparative binding assays not publicly reported |
Why This Matters
Selecting a CKI/IRAK1 inhibitor versus a PI3Kδ inhibitor leads to entirely different downstream pathway modulation; this target-class distinction is the primary procurement decision driver in the absence of direct comparative pharmacology.
- [1] Pyrazole Pyrimidine Derivative and Uses Thereof. United States Patent Application Publication US 2019/0365759 A1. Published December 5, 2019. View Source
- [2] Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Celon Pharma S.A. et al. View Source
